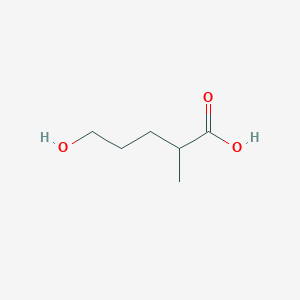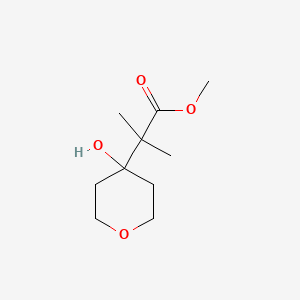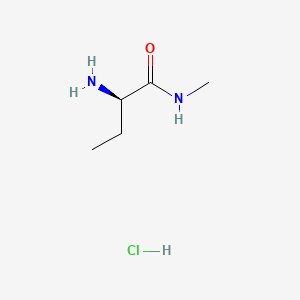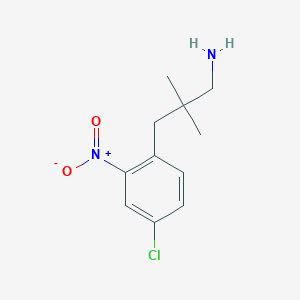
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves the nitration of 4-chlorophenyl compounds followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical reactors and purification systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chloro and nitro groups influence the reactivity of the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Chloro-2-aminophenyl)-2,2-dimethylpropan-1-amine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
科学研究应用
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 4-Chloro-2-nitrophenol
Uniqueness
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of both chloro and nitro groups on the phenyl ring, along with the dimethylpropan-1-amine moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
3-(4-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-13)6-8-3-4-9(12)5-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3 |
InChI 键 |
XEEJXISBBWCKBU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)




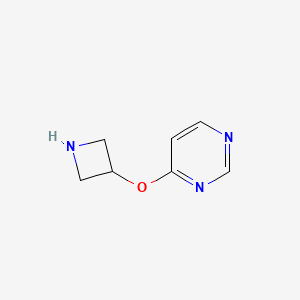
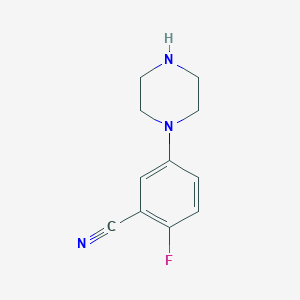
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
